molecular formula C18H16ClN3S B3140112 6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine CAS No. 477867-15-5

6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine

Cat. No.: B3140112
CAS No.: 477867-15-5
M. Wt: 341.9 g/mol
InChI Key: INLXGXCGPFGHHE-UHFFFAOYSA-N
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Description

6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine is a pyrimidine derivative characterized by a central pyrimidine ring substituted at positions 2, 4, and 4. Key structural features include:

  • A phenyl group at position 2.
  • An N-methylamine group at position 3.
  • A (4-chlorophenyl)sulfanylmethyl substituent at position 5.

The compound’s CAS registry number is 478261-62-0, with synonyms including 6-[(4-chlorophenyl)sulfanylmethyl]-N-methyl-2-phenylpyrimidin-4-amine and ZINC8873834 . Pyrimidine derivatives are widely studied for their biological activities, particularly as antimicrobial and immunomodulatory agents .

Properties

IUPAC Name

6-[(4-chlorophenyl)sulfanylmethyl]-N-methyl-2-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3S/c1-20-17-11-15(12-23-16-9-7-14(19)8-10-16)21-18(22-17)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLXGXCGPFGHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl mercaptan with a pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The intermediate product is then subjected to further reactions, including methylation and phenylation, to obtain the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituents and molecular properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological/Physicochemical Notes References
6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine C₁₈H₁₆ClN₃S 357.86 - N-Methylamine at C4
- (4-Chlorophenyl)sulfanylmethyl at C6
Potential antimicrobial activity (inferred)
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine C₁₈H₁₅ClN₂O₂S₂ 406.91 - Methylsulfonylmethyl at C6
- No amine at C4
Increased polarity due to sulfone group
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine C₁₀H₇ClFN₃S 255.70 - Fluorine at para position of phenyl
- Amine at C2
Enhanced metabolic stability (fluorine effect)
4-Chloro-N-(4-chlorophenyl)-6-methyl-2-pyrimidinamine C₁₁H₉Cl₂N₃ 272.12 - Dual chlorophenyl groups
- Methyl at C6
Structural rigidity for crystal packing
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol C₁₁H₉ClN₂OS₂ 284.78 - Hydroxyl at C4
- Sulfanyl at C2
Hydrogen bonding capacity via -OH and -SH

Key Research Findings

Electronic and Steric Effects
  • N-Methylamine vs.
  • Halogen Substitutions : The fluorine atom in 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine () enhances metabolic stability and lipophilicity compared to the target compound’s chlorine substituent .
Hydrogen Bonding and Crystal Packing
  • The hydroxyl and sulfanyl groups in 6-{[(4-chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol () enable extensive hydrogen-bonding networks, influencing solubility and crystal morphology . In contrast, the target compound’s N-methylamine group may limit hydrogen-bond donor capacity but improve membrane permeability .

Biological Activity

The compound 6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article explores the synthesis, mechanisms of action, and biological activities of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClN5SC_{19}H_{16}ClN_{5}S, indicating a complex structure that includes a pyrimidine ring substituted with various functional groups. The presence of the 4-chlorophenyl sulfanyl group is significant as it may enhance the compound's biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes involved in cancer pathways. The sulfanyl group can facilitate binding to target proteins, potentially leading to inhibition of key oncogenic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds similar to This compound . For instance, compounds with similar structures have shown promising results in inhibiting glioma growth by targeting the AKT signaling pathway, which is crucial in many cancers, including glioblastoma .

Table 1: Summary of Anticancer Activities

Compound NameTargetActivityReference
Compound 4jAKT2Inhibitory (low micromolar)
This compoundTBDTBDThis study

Enzyme Inhibition

In addition to its anticancer properties, the compound may exhibit enzyme inhibitory activities. Compounds containing similar sulfanyl groups have been studied for their ability to inhibit acetylcholinesterase (AChE) and urease, which are critical in various biochemical processes .

Table 2: Enzyme Inhibition Studies

EnzymeCompound TestedInhibition ActivityReference
Acetylcholinesterase (AChE)Various sulfanyl derivativesSignificant inhibition observed
UreaseVarious sulfanyl derivativesModerate inhibition observed

Case Studies

  • Inhibition of Glioma Growth : A study focused on pyrano[2,3-c]pyrazole derivatives demonstrated that certain compounds significantly inhibited glioma cell growth by targeting AKT signaling pathways. This suggests that similar pyrimidine derivatives could exhibit comparable effects .
  • Enzymatic Activity : Research on related compounds indicated that those with sulfanyl groups effectively inhibited key enzymes involved in cancer progression and metabolic pathways, providing a basis for further exploration of This compound as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for 6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine, and what reaction conditions are typically employed?

The synthesis involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

  • Step 1 : Reaction of 4-chlorobenzyl chloride with a thiol group to introduce the sulfanyl-methyl substituent.
  • Step 2 : Coupling the intermediate with a pyrimidine core (e.g., 2-phenyl-4-aminopyrimidine) under basic conditions.
  • Reaction Conditions : Solvents (dimethylformamide, toluene), bases (potassium carbonate, triethylamine), and temperatures of 120–130°C .
Step Reagents/Conditions Key Functional Group Introduced
14-Chlorobenzyl chloride, thiol, K₂CO₃, DMFSulfanyl-methyl
2Pyrimidine core, triethylamine, toluenePyrimidine backbone

Q. Which spectroscopic and crystallographic methods are utilized to confirm the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and purity.
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., 279.79 g/mol) .
  • X-ray Crystallography : Resolves dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance the yield of nucleophilic substitution reactions during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.
  • Base Strength : Strong bases (e.g., NaH) accelerate deprotonation in thiol coupling.
  • Temperature Control : Gradual heating (80–130°C) minimizes side reactions like oxidation .
  • Catalysts : Transition metals (e.g., CuI) enhance coupling efficiency in heterocyclic systems .

Q. What computational and experimental approaches are used to elucidate the mechanism of action in pharmacological contexts?

  • Molecular Docking : Predicts binding affinity to targets (e.g., kinase enzymes) by analyzing the chlorophenyl group’s hydrophobic interactions .
  • Comparative Structural Analysis : Correlates activity with similar pyrimidine derivatives (e.g., fluorophenyl analogs) to identify pharmacophores .
  • In Vitro Assays : Measures inhibition of enzymatic activity (e.g., tyrosine kinases) using fluorescence-based kinetic studies .

Q. How do structural modifications at the sulfanyl or chlorophenyl groups affect biological activity, and what techniques assess these effects?

  • Sulfanyl Group Oxidation : Conversion to sulfone (-SO₂-) via mCPBA reduces lipophilicity, altering membrane permeability (confirmed by HPLC retention times) .
  • Chlorophenyl Substitution : Replacing Cl with electron-withdrawing groups (e.g., -CF₃) enhances binding to ATP pockets (validated by IC₅₀ assays) .
  • Analytical Techniques :
  • SAR Studies : Quantify activity changes using microbial growth inhibition assays .
  • HPLC-MS : Monitors metabolic stability in liver microsomes .

Data Contradictions and Resolution

  • Biological Activity Variability : Discrepancies in antimicrobial activity between similar pyrimidines may arise from crystallographic packing effects (e.g., hydrogen-bonding networks in polymorphs) . Resolve via single-crystal XRD to confirm dominant conformers.
  • Synthetic Yield Inconsistencies : Batch-dependent yields (40–70%) may stem from residual moisture in solvents. Use Karl Fischer titration to standardize solvent purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine
Reactant of Route 2
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6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine

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